[2-(Furan-2-yl)phenyl]methanamine;hydrochloride
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Overview
Description
[2-(Furan-2-yl)phenyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C11H12ClNO It is a hydrochloride salt of [2-(Furan-2-yl)phenyl]methanamine, which features a furan ring attached to a phenyl group through a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Furan-2-yl)phenyl]methanamine;hydrochloride typically involves the following steps:
Formation of [2-(Furan-2-yl)phenyl]methanamine: This can be achieved through a nucleophilic substitution reaction where a furan-2-yl group is introduced to a phenylmethanamine precursor.
Conversion to Hydrochloride Salt: The free base [2-(Furan-2-yl)phenyl]methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Furan-2-yl)phenyl]methanamine;hydrochloride can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted furan and phenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: [2-(Furan-2-yl)phenyl]methanamine;hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [2-(Furan-2-yl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and phenyl group provide unique binding properties, allowing the compound to modulate biological pathways effectively. This can result in various pharmacological effects, depending on the specific target and context.
Comparison with Similar Compounds
- [2-(Furan-2-yl)phenyl]methanol
- [2-(Furan-2-yl)phenyl]acetic acid
- [2-(Furan-2-yl)phenyl]methylamine
Comparison:
- [2-(Furan-2-yl)phenyl]methanamine;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base or other derivatives.
- The presence of the furan ring provides distinct chemical reactivity and biological activity, setting it apart from similar compounds with different functional groups.
Properties
IUPAC Name |
[2-(furan-2-yl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11;/h1-7H,8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALIIDWWLOXIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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